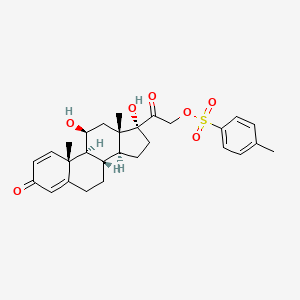
8,9,10-Trimethoxy Urolithin M6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,9,10-Trimethoxy Urolithin M6 is a naturally occurring compound with a polycyclic aromatic structure. It is known for its potential antioxidant, anti-inflammatory, and anticancer properties. The compound is characterized by its crystalline solid form and is typically orange in appearance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
8,9,10-Trimethoxy Urolithin M6 can be synthesized through organic synthesis methods or extracted from certain natural plants. The synthetic route involves the methylation of urolithin precursors, such as ellagic acid, under controlled conditions. The reaction typically requires the use of methylating agents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources rich in ellagitannins, followed by chemical modification. The process includes hydrolysis of ellagitannins to ellagic acid, followed by methylation to produce the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
8,9,10-Trimethoxy Urolithin M6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
8,9,10-Trimethoxy Urolithin M6 has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 8,9,10-Trimethoxy Urolithin M6 involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Mechanism: It induces cell cycle arrest, promotes apoptosis, and inhibits tumor growth through pathways such as NF-κB signaling and ERK1/2 phosphorylation
Comparación Con Compuestos Similares
8,9,10-Trimethoxy Urolithin M6 is unique among urolithins due to its specific methoxy substitutions. Similar compounds include:
Urolithin A: Known for its strong anti-inflammatory and anticancer properties.
Urolithin B: Exhibits antioxidant and anti-inflammatory effects.
Urolithin C: Similar to Urolithin A but with different substitution patterns.
Urolithin D: Another derivative with distinct biological activities
In comparison, this compound stands out due to its enhanced stability and specific biological activities related to its methoxy groups .
Propiedades
Fórmula molecular |
C16H14O6 |
|---|---|
Peso molecular |
302.28 g/mol |
Nombre IUPAC |
3-hydroxy-8,9,10-trimethoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C16H14O6/c1-19-12-7-10-13(15(21-3)14(12)20-2)9-5-4-8(17)6-11(9)22-16(10)18/h4-7,17H,1-3H3 |
Clave InChI |
GGDCQKUCSVTTGC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C2C3=C(C=C(C=C3)O)OC(=O)C2=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Phenyl-3,6,7,8,9-pentaazatricyclo[8.4.0.0,2,7]tetradeca-1(10),2,5,8,11,13-hexaen-4-one](/img/structure/B15295342.png)

![10-[(3-Hydroxyphenyl)methylidene]anthracen-9-one](/img/structure/B15295349.png)

![[(1R,2S,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] formate](/img/structure/B15295368.png)

![(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide](/img/structure/B15295375.png)



